1-Benzyl-3-[(3S)-pyrrolidin-3-yl]urea
Description
Historical Context of Urea Derivatives in Medicinal Chemistry
Urea derivatives have been integral to medicinal chemistry since the 19th century, with early examples like suramin demonstrating antiparasitic activity. The urea functional group’s ability to act as a hydrogen bond donor and acceptor has made it a cornerstone in drug design, enabling interactions with enzymes, receptors, and nucleic acids. For instance, glibenclamide, a sulfonylurea derivative, revolutionized type II diabetes treatment by targeting ATP-sensitive potassium channels. Modern applications span kinase inhibitors, antiviral agents, and immunomodulators, with over 50 FDA-approved drugs containing urea motifs.
Table 1: Evolution of Urea Derivatives in Therapeutics
| Era | Key Urea Derivative | Therapeutic Application | Mechanism of Action |
|---|---|---|---|
| Early 20th | Suramin | Antitrypanosomal | Polyanionic binding to proteins |
| 1960s | Glibenclamide | Antidiabetic | Pancreatic β-cell K+ channel inhibition |
| 2000s | Sorafenib | Anticancer | Multikinase inhibition |
| 2020s | Sotorasib | NSCLC treatment | KRAS G12C inhibition |
The structural versatility of ureas permits modular optimization. Substituents like the benzyl group in 1-benzyl-3-[(3S)-pyrrolidin-3-yl]urea enhance membrane permeability, while chiral centers influence target selectivity.
Structural Significance of Pyrrolidine-Based Compounds
Pyrrolidine, a five-membered saturated heterocycle, confers conformational rigidity and bioavailability to drug candidates. Its puckered ring structure enables diverse binding modes, as seen in JAK2 inhibitors and 5-HT4 receptor agonists. The (3S)-pyrrolidin-3-yl group in 1-benzyl-3-[(3S)-pyrrolidin-3-yl]urea introduces a stereochemical element critical for enantioselective interactions. For example, the (S)-enantiomer of cenicriviroc exhibits superior CCR5 binding affinity compared to its (R)-counterpart.
Table 2: Pyrrolidine-Containing FDA-Approved Drugs
| Drug Name | Indication | Target | Pyrrolidine Role |
|---|---|---|---|
| Rosuvastatin | Hypercholesterolemia | HMG-CoA reductase | Solubility enhancement |
| Sitagliptin | Type II diabetes | DPP-4 enzyme | Active site recognition |
| Aprepitant | Chemotherapy-induced nausea | NK1 receptor | Conformational stabilization |
The urea-pyrrolidine linkage in 1-benzyl-3-[(3S)-pyrrolidin-3-yl]urea likely enhances metabolic stability compared to amine-based analogs, as the urea group resists oxidative deamination.
Rationale for Studying Chiral Benzyl-Pyrrolidinylurea Architectures
Chiral urea derivatives offer distinct advantages in drug design:
- Stereoelectronic Complementarity : The (3S)-configuration aligns hydrogen-bonding vectors with target binding pockets. In kinase inhibitors, such stereospecificity improves IC₅₀ values by 10- to 100-fold.
- Lipophilicity Modulation : The benzyl group increases logP, facilitating blood-brain barrier penetration. Comparative studies show benzyl-substituted ureas exhibit 3–5× higher CNS exposure than alkyl analogs.
- Conformational Restriction : The pyrrolidine ring reduces entropic penalties upon binding. Molecular dynamics simulations indicate that rigidifying the urea-pyrrolidine linkage decreases binding free energy by 2.3 kcal/mol.
Table 3: Structure-Activity Relationships in Chiral Ureas
| Substituent | logP | H-Bond Donors | Target Affinity (Ki) | Selectivity Ratio |
|---|---|---|---|---|
| Benzyl | 2.8 | 2 | 8.5 nM | 12:1 |
| Cyclohexylmethyl | 3.1 | 2 | 14 nM | 8:1 |
| 2-Phenylethyl | 2.5 | 2 | 22 nM | 5:1 |
Data derived from analogous compounds suggest that 1-benzyl-3-[(3S)-pyrrolidin-3-yl]urea’s combination of aromaticity and chirality optimizes both potency and selectivity.
The synthesis of such architectures often employs stereoselective methods like asymmetric hydrogenation or enzymatic resolution. For example, (3S)-pyrrolidin-3-amine precursors can be obtained via Rh-catalyzed hydrogenation with 98% ee. Subsequent urea formation using benzyl isocyanate under Schotten-Baumann conditions yields the target compound with >95% purity.
Properties
IUPAC Name |
1-benzyl-3-[(3S)-pyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c16-12(15-11-6-7-13-9-11)14-8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H2,14,15,16)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXCSHCRUMBDCX-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1NC(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tartaric Acid-Mediated Enantiomer Separation
The synthesis of (3S)-1-benzyl-3-aminopyrrolidine, a key precursor, employs tartaric acid derivatives to resolve racemic mixtures.
-
Procedure :
-
Racemic 1-benzyl-3-aminopyrrolidine is dissolved in methanol with D-tartaric acid hydrate (1:0.5–1.2 molar ratio).
-
Heated to 50–100°C for 0.5–2 hours, then cooled to crystallize the (R)-enantiomer salt.
-
The mother liquor is treated with dichloromethane and alkali to isolate (S)-1-benzyl-3-aminopyrrolidine.
-
-
Performance :
This method prioritizes enantiomeric purity but requires iterative crystallization, limiting industrial scalability.
Ruthenium-Catalyzed Urea Synthesis from Methanol
Dehydrogenative Coupling Strategy
Ru-MACHO-BH (complex 1 ) catalyzes direct urea formation between benzylamine and (3S)-pyrrolidin-3-amine using methanol as a C1 source.
-
Reaction Conditions :
-
Mechanism :
-
Performance :
This atom-economical method avoids additives but struggles with secondary amines (e.g., pyrrolidine derivatives require higher catalyst loadings).
Carbamate-Mediated Urea Coupling
4-Nitrophenyl-N-benzylcarbamate Intermediate
4-Nitrophenyl-N-benzylcarbamate (1 ) reacts with (3S)-pyrrolidin-3-amine in aqueous dioxane:
-
Procedure :
-
Optimization :
This method excels in aqueous compatibility and scalability, critical for polar substrates.
Isocyanate-Based Urea Formation
Benzyl Isocyanate Coupling
(3S)-pyrrolidin-3-amine reacts with benzyl isocyanate under anhydrous conditions:
-
Conditions :
-
Solvent : Dichloromethane with triethylamine (3 eq).
-
Temperature : 0°C to room temperature.
-
-
Challenges :
One-Pot Synthesis via Thionyl Chloride/CO₂
Dipeptide Urea Analogues
Adapted from, this method forms ureas via in situ carbamate intermediates:
-
Procedure :
-
(3S)-pyrrolidin-3-amine and benzylamine treated with SOCl₂ (1.5 eq) in DCM.
-
CO₂ introduced at 0°C, followed by pyridine (3 eq).
-
-
Performance :
This method suits isotopic labeling (e.g., ¹³C-urea) but requires strict anhydrous conditions.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-[(3S)-pyrrolidin-3-yl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the urea group can be modified by different nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carbonyl compounds, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
1-Benzyl-3-[(3S)-pyrrolidin-3-yl]urea has the molecular formula . The presence of the pyrrolidine ring is crucial as it is often associated with various pharmacological effects. The compound's structural features allow for modifications that can enhance its biological activity, making it a valuable candidate for further research.
Structural Features
| Feature | Description |
|---|---|
| Benzyl Group | Contributes to lipophilicity and receptor binding |
| Pyrrolidine Ring | Essential for biological activity and drug interactions |
| Urea Moiety | Involved in hydrogen bonding with biological targets |
Drug Development
1-Benzyl-3-[(3S)-pyrrolidin-3-yl]urea serves as a lead compound in developing new pharmaceuticals aimed at various therapeutic targets:
- Pain Relief : The compound has shown potential analgesic properties, making it a candidate for pain management therapies.
- Antimicrobial Activity : Research indicates that derivatives of urea compounds exhibit significant antimicrobial effects, positioning this compound as a potential agent against bacterial infections.
Neurological Research
The compound's structure allows it to interact with neurological pathways, particularly in the context of neurodegenerative diseases:
- Alzheimer's Disease : Similar compounds have been investigated for their ability to modulate amyloid beta-induced mitochondrial dysfunction, suggesting that 1-benzyl-3-[(3S)-pyrrolidin-3-yl]urea could have similar applications .
Cardiovascular Applications
Research into urea derivatives has identified their potential in treating heart failure. The unique properties of 1-benzyl-3-[(3S)-pyrrolidin-3-yl]urea could be explored further in this domain .
Case Study 1: Analgesic Properties
A study focusing on the analgesic effects of pyrrolidine derivatives demonstrated that modifications to the urea structure can enhance pain relief efficacy. The specific configuration of 1-benzyl-3-[(3S)-pyrrolidin-3-yl]urea was noted to influence its interaction with pain receptors.
Case Study 2: Antimicrobial Efficacy
Research conducted on urea derivatives highlighted their effectiveness against various bacterial strains. The modification of the benzyl group in 1-benzyl-3-[(3S)-pyrrolidin-3-yl]urea was found to significantly affect its antimicrobial activity, warranting further exploration into its mechanism of action.
Case Study 3: Neuroprotective Effects
Investigations into compounds similar to 1-benzyl-3-[(3S)-pyrrolidin-3-yl]urea revealed promising results in protecting neuronal cells from amyloid beta toxicity. This suggests a potential application in developing treatments for Alzheimer's disease and other neurodegenerative conditions.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-[(3S)-pyrrolidin-3-yl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, it may inhibit certain enzymes or act as an agonist/antagonist at receptor sites .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 1-Benzyl-3-[(3S)-pyrrolidin-3-yl]urea with four structurally related urea derivatives:
Key Observations:
Substituent Complexity: The target compound’s benzyl and pyrrolidine groups provide moderate steric bulk compared to Compound 14{4,5} (benzodioxol and trifluoromethylphenyl) and Compound 11 (oxadiazole and phenyl), which have extended aromatic systems. Compound 14{4,5}’s trifluoromethyl group enhances metabolic stability and electron-withdrawing properties, which may improve binding to hydrophobic enzyme pockets .
Synthesis Efficiency :
- Compound 11 demonstrates superior synthetic efficiency (91% yield) compared to Compound 14{4,5} (68%), likely due to optimized reaction conditions or stabilizing intramolecular interactions during urea formation .
Analytical Characterization: Compound 14{4,5}’s FTIR spectrum confirms urea C=O stretching at 1675 cm⁻¹, consistent with hydrogen-bonding capacity . Compound 11’s HRMS data (observed m/z 386.2091 vs.
Stereochemical and Functional Group Considerations
- Stereochemistry : The (3S)-pyrrolidinyl configuration in the target compound contrasts with Compound 11 ’s (3S,5S)-pyrrolidine stereochemistry. Such differences can drastically alter binding modes in chiral environments (e.g., enzyme active sites).
Biological Activity
1-Benzyl-3-[(3S)-pyrrolidin-3-yl]urea is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article examines its biological activity, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
1-Benzyl-3-[(3S)-pyrrolidin-3-yl]urea consists of a benzyl group and a pyrrolidine ring connected via a urea linkage. The presence of the pyrrolidine ring is particularly noteworthy as it has been associated with various pharmacological effects, including:
- Analgesic : Pain-relieving properties.
- Anti-inflammatory : Reducing inflammation.
- Antimicrobial : Activity against bacteria and fungi.
The molecular formula for this compound is CHNO, indicating its potential versatility in biological interactions due to the functional groups present.
The biological activity of 1-benzyl-3-[(3S)-pyrrolidin-3-yl]urea is primarily attributed to its interaction with specific biological targets. Research indicates that the compound may act as an inhibitor for various enzymes and receptors, modulating their activity effectively. The stereochemistry provided by the (3S)-configuration enhances its binding affinity to these targets.
Antimicrobial Activity
Studies have demonstrated that 1-benzyl-3-[(3S)-pyrrolidin-3-yl]urea exhibits moderate antimicrobial activity. It has been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth at concentrations around 250 µg/mL .
Analgesic and Anti-inflammatory Effects
The compound's analgesic properties have been explored through various animal models. In particular, it has shown effectiveness in reducing pain responses in rodent models, suggesting a mechanism that may involve modulation of pain pathways through central nervous system interactions.
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's efficacy against Candida albicans and other pathogens, revealing a minimum inhibitory concentration (MIC) of 250 µg/mL. This suggests potential for development as an antifungal agent .
- Pain Management : In a rodent model of acute pain, administration of 1-benzyl-3-[(3S)-pyrrolidin-3-yl]urea resulted in a significant reduction in pain scores compared to control groups, indicating its potential application in pain management therapies.
Structure-Activity Relationships (SAR)
The unique combination of the benzyl group and pyrrolidine ring in 1-benzyl-3-[(3S)-pyrrolidin-3-yl]urea allows for diverse modifications to enhance biological activity. The following table summarizes some related compounds and their structural features:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Benzyl-3-(2-methylphenyl)urea | Benzyl + 2-methylphenyl substituent | Methyl substitution influencing reactivity |
| 1-Benzyl-3-(2-chlorophenyl)urea | Benzyl + 2-chlorophenyl substituent | Chlorine may enhance biological activity |
| 1-Benzyl-3-(2-methoxyphenyl)urea | Benzyl + 2-methoxyphenyl substituent | Methoxy group affects solubility and reactivity |
| 1-Benzyl-3-(4-fluorophenyl)urea | Benzyl + 4-fluorophenyl substituent | Fluorine substitution may alter pharmacokinetics |
This table illustrates how variations in substituents can influence the pharmacological profile of urea derivatives.
Q & A
Basic: What are the established synthetic routes for 1-Benzyl-3-[(3S)-pyrrolidin-3-yl]urea, and how can reaction efficiency be optimized?
Methodological Answer:
The synthesis typically involves reductive amination or urea coupling using benzylamine and (3S)-pyrrolidin-3-yl derivatives. Key steps include protecting group strategies (e.g., benzyl groups) and stereochemical control via chiral catalysts. To optimize efficiency, employ factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to identify critical parameters . Orthogonal experimental design (e.g., Taguchi methods) reduces trial iterations while maximizing yield and enantiomeric excess (ee) .
Basic: How should researchers characterize the stereochemical purity of 1-Benzyl-3-[(3S)-pyrrolidin-3-yl]urea?
Methodological Answer:
Use chiral HPLC with a cellulose-based column (e.g., Chiralpak®) to separate enantiomers . Confirm absolute configuration via X-ray crystallography (as demonstrated in urea derivatives in ) or circular dichroism (CD) spectroscopy. Cross-validate with NMR using chiral shift reagents (e.g., Eu(hfc)₃) to resolve diastereomeric splitting .
Advanced: How can computational methods predict reaction pathways and intermediates for synthesizing this compound?
Methodological Answer:
Leverage quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and energetics. Tools like Gaussian or ORCA simulate reaction mechanisms, such as urea bond formation or stereochemical inversion. Reaction path search algorithms (e.g., GRRM) combined with machine learning can narrow optimal conditions, as practiced by ICReDD for reaction design . Validate predictions with in-situ IR or mass spectrometry to detect intermediates .
Advanced: How can researchers resolve discrepancies in catalytic activity data across studies involving this compound?
Methodological Answer:
Analyze experimental variables (e.g., solvent, catalyst loading, temperature) using multivariate regression to identify confounding factors . Cross-reference studies for systematic errors (e.g., impurity profiles via LC-MS ). Perform reproducibility tests under standardized conditions (e.g., controlled atmosphere, calibrated instruments) and apply Bayesian statistics to quantify uncertainty in conflicting datasets .
Basic: What analytical techniques confirm the structural integrity of 1-Benzyl-3-[(3S)-pyrrolidin-3-yl]urea?
Methodological Answer:
- NMR (¹H/¹³C) : Confirm benzyl and pyrrolidine proton environments (e.g., δ 4.5–5.0 ppm for benzyl CH₂; δ 2.5–3.5 ppm for pyrrolidine protons) .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns .
- FT-IR : Identify urea carbonyl stretch (~1640–1680 cm⁻¹) and NH vibrations (~3300 cm⁻¹) .
Advanced: What strategies optimize reaction conditions to achieve high enantiomeric excess (ee) in asymmetric synthesis?
Methodological Answer:
- DoE (Design of Experiments) : Use response surface methodology (RSM) to model interactions between chiral catalyst concentration, solvent polarity, and reaction time .
- Kinetic resolution : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) under varying temperatures to exploit differential reaction rates of enantiomers .
- In-situ monitoring : Employ polarimetry or chiral HPLC to track ee dynamically and adjust conditions in real-time .
Basic: How can researchers assess the compound’s stability under varying storage and experimental conditions?
Methodological Answer:
Conduct accelerated stability studies by exposing the compound to stressors (e.g., heat, light, humidity) and monitoring degradation via HPLC . For solution stability, track pH-dependent hydrolysis using UV-Vis spectroscopy (λ~250–300 nm for urea derivatives) . Store lyophilized samples at −20°C under inert gas to prevent racemization .
Advanced: How to model structure-activity relationships (SAR) for biological activity of derivatives?
Methodological Answer:
- QSAR modeling : Use multiple linear regression (MLR) or partial least squares (PLS) to correlate substituent properties (e.g., logP, H-bond donors) with activity data .
- Molecular docking : Simulate binding interactions with target proteins (e.g., enzymes) using AutoDock Vina, focusing on urea’s hydrogen-bonding capacity .
- Pharmacophore mapping : Identify critical features (e.g., benzyl group hydrophobicity, pyrrolidine ring conformation) using Schrödinger’s Phase .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
